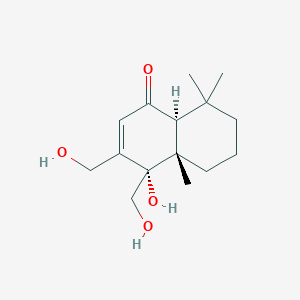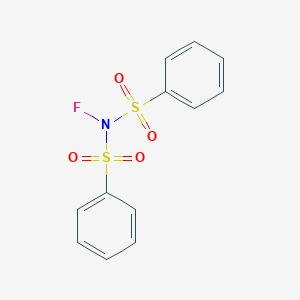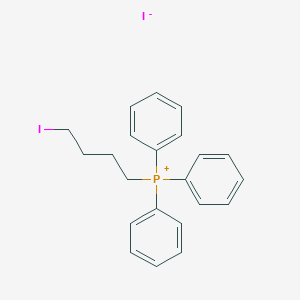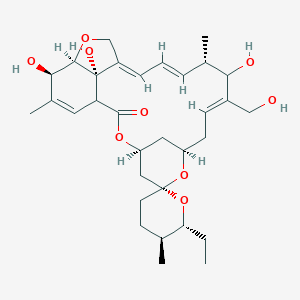
13,29-Dihydroxymilbemycin A4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,29-Dihydroxymilbemycin A4 is a macrocyclic lactone compound that belongs to the milbemycin family of drugs. It is a potent anthelmintic agent that has been widely used in veterinary medicine to treat parasitic infections in animals. The compound has also shown potential in the treatment of various human diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 13,29-Dihydroxymilbemycin A4 is related to its ability to bind to and activate specific receptors in the body. The compound binds to the glutamate-gated chloride channels in the nervous system of parasites, causing paralysis and death. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis through its interaction with various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 13,29-Dihydroxymilbemycin A4 are complex and varied. The compound has been shown to affect various biological processes, including gene expression, protein synthesis, and cellular signaling. It also has a potent anthelmintic effect on parasites, causing paralysis and death. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis through its interaction with various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 13,29-Dihydroxymilbemycin A4 in lab experiments is its potency and specificity. The compound has a potent anthelmintic effect on parasites, making it an effective tool for studying parasitic infections. It also has a specific and well-defined mechanism of action, making it a useful tool for studying various biological processes. However, the compound also has some limitations, including its toxicity and potential side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 13,29-Dihydroxymilbemycin A4. One potential area of research is the development of new analogs and derivatives of the compound with improved potency and specificity. Another area of research is the use of the compound in combination with other drugs to enhance its therapeutic effect. Additionally, the compound has shown potential in the treatment of various human diseases, including cancer and Alzheimer's disease, and further research is needed to explore its potential in these areas.
Métodos De Síntesis
The synthesis of 13,29-Dihydroxymilbemycin A4 is a complex process that involves several steps. The compound is typically synthesized through a combination of chemical and enzymatic reactions, starting with the fermentation of Streptomyces hygroscopicus bacteria. The fermentation process is followed by several purification and isolation steps to obtain the pure compound.
Aplicaciones Científicas De Investigación
The use of 13,29-Dihydroxymilbemycin A4 in scientific research has been extensive. The compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and parasitic infections. It has also been used as a tool in the study of various biological processes, including gene expression, protein synthesis, and cellular signaling.
Propiedades
Número CAS |
134053-89-7 |
|---|---|
Nombre del producto |
13,29-Dihydroxymilbemycin A4 |
Fórmula molecular |
C32H46O9 |
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
(4S,5'S,6R,6'R,8R,10E,13S,14E,16E,20R,21R,24S)-6'-ethyl-12,21,24-trihydroxy-11-(hydroxymethyl)-5',13,22-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O9/c1-5-26-18(2)11-12-31(41-26)15-24-14-23(40-31)10-9-21(16-33)27(34)19(3)7-6-8-22-17-38-29-28(35)20(4)13-25(30(36)39-24)32(22,29)37/h6-9,13,18-19,23-29,33-35,37H,5,10-12,14-17H2,1-4H3/b7-6+,21-9+,22-8+/t18-,19-,23+,24-,25?,26+,27?,28+,29+,31+,32+/m0/s1 |
Clave InChI |
QNRGVUGZBUINDR-VYHDBUIVSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)O)\CO)C |
SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C |
SMILES canónico |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C |
Sinónimos |
13,29-dihydroxymilbemycin A4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)
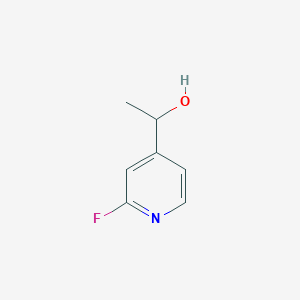
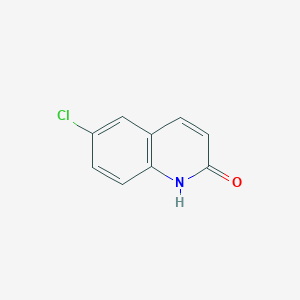
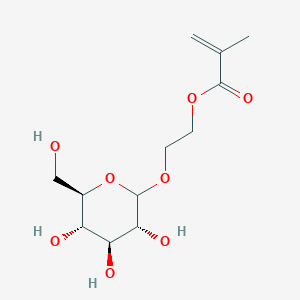
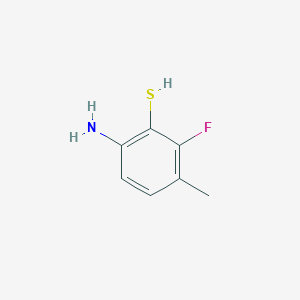
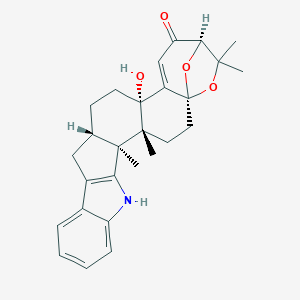
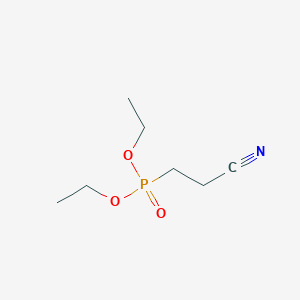
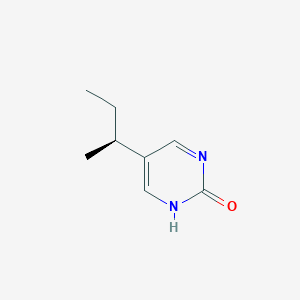
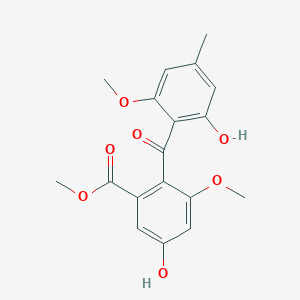
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
